molecular formula C10H16N4O2 B011084 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine CAS No. 106615-46-7

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine

Cat. No.: B011084
CAS No.: 106615-46-7
M. Wt: 224.26 g/mol
InChI Key: SKUYHUBUTWPQLQ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a piperazine ring at the 2 position.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
  • 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine

Comparison: 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine is unique due to the specific positioning of its methoxy and piperazine groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

4,6-dimethoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-15-8-7-9(16-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUYHUBUTWPQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408220
Record name 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106615-46-7
Record name 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 110 ml of ethanol was dissolved 3.9 g (0.0125 mole) of 4- (4,6-dimethoxy-2-pyrimidinyl)- 1-benzylpiperazine obtained as described above, and 2.5 g of 5% palladium carbon was added thereto. While refluxing the mixture under heating, hydrogen gas was passed for 6 hours. The reaction mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform: methanol = 9 : 1) to obtain 1.38 g of 1-(4,6-dimethoxy-2-pyrimidinyl)piperazine as pale red crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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